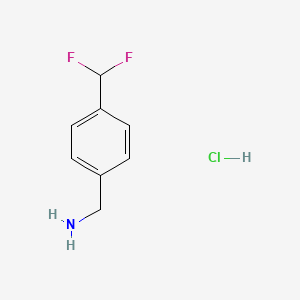

4-二氟甲基-苯甲胺盐酸盐

描述

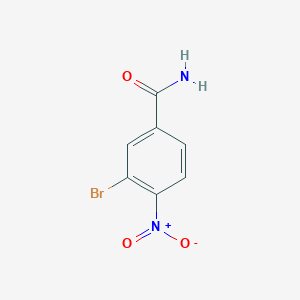

4-Difluoromethyl-Benzylamine Hydrochloride is an organic compound with the chemical formula C8H10ClF2N . It appears as a white crystalline solid and is soluble in water and common organic solvents . It is commonly used in organic synthesis for important reactions .

Synthesis Analysis

The synthesis of 4-Difluoromethyl-Benzylamine Hydrochloride generally involves two steps :- Reaction of 4-Difluoromethyl-Benzylamine with hydrochloric acid to obtain 4-Difluoromethyl-Benzylamine Hydrochloride .

Molecular Structure Analysis

The molecular formula of 4-Difluoromethyl-Benzylamine Hydrochloride is C8H10ClF2N . The molecular weight is 193.6215064 .Physical and Chemical Properties Analysis

4-Difluoromethyl-Benzylamine Hydrochloride is a white crystalline solid . It has a melting point of approximately 135-137°C . It is soluble in water and common organic solvents .科学研究应用

合成和化学转化

衍生物的合成:研究证明了合成苄胺衍生物的方法,包括 4-二氟甲基-苯甲胺盐酸盐,这对于化学和制药中的各种应用至关重要。例如,合成 4-羟基-3-甲氧基苄胺盐酸盐的研究概述了影响产品收率和质量的过程和因素 (李永新,2012).

氟化技术:王等人 (2009) 的研究讨论了 Pd(OTf)2 x 2 H2O 催化的苄胺邻位氟化,这对于创建像 4-二氟甲基-苄胺盐酸盐这样的氟代衍生物至关重要。这种氟化方案在药物化学中具有广泛的应用 (王等人,2009).

在材料科学中的应用

- 光伏电池:在材料科学领域,苄胺衍生物,如 4-二氟甲基-苯甲胺盐酸盐,用于增强光伏电池的性能。王等人 (2016) 的研究表明,苄胺如何提高钙钛矿的耐湿性和电子性能,从而提高太阳能电池的效率 (王等人,2016).

生物医学研究

铂 (IV) 络合物在癌症治疗中的应用:苄胺衍生物在铂 (IV) 络合物在癌症治疗中的开发中发挥作用。Ameta 等人 (2013) 探索了苄胺支持的铂 (IV) 络合物,发现某些衍生物显示出显着的抗癌活性,并提供了对它们与 DNA 相互作用的见解 (Ameta 等人,2013).

组胺 H3 受体拮抗剂:在药物化学中,苄胺的衍生物,如 4-二氟甲基-苯甲胺盐酸盐,用于开发组胺 H3 受体拮抗剂。Apodaca 等人 (2003) 合成了 4-(氨基烷氧基)苄胺,发现一些具有很高的结合亲和力,表明它们在治疗相关疾病中的潜力 (Apodaca 等人,2003).

作用机制

Target of Action

The primary target of 4-Difluoromethyl-benzylamine Hydrochloride is the perovskite film used in solar cells . The compound interacts with the film, specifically targeting defects on the surface and PbI2 clusters .

Mode of Action

4-Difluoromethyl-benzylamine Hydrochloride acts as an interfacial dopant for the perovskite film . It passivates the defects on the surface of the film and disperses PbI2 clusters through interaction with PbI2 . This interaction leads to significant changes in the film’s properties, enhancing its performance in solar cells .

Biochemical Pathways

It is known that the compound influences the formation and dispersion of pbi2 clusters in the perovskite film . This process likely involves complex chemical reactions and interactions at the molecular level.

Result of Action

The action of 4-Difluoromethyl-benzylamine Hydrochloride results in an increase in the power conversion efficiency (PCE) of perovskite solar cells (PSCs) from 18.51% to 21.51% . Additionally, the compound improves the stability of the device, with unencapsulated devices maintaining over 85% of the initial PCE after 170 hours at 80% relative humidity (RH) .

Action Environment

Environmental factors, such as humidity, can influence the action, efficacy, and stability of 4-Difluoromethyl-benzylamine Hydrochloride. For instance, the compound has been shown to maintain its effectiveness in high humidity environments (80% RH), suggesting it has good environmental stability .

安全和危害

未来方向

生化分析

Biochemical Properties

4-Difluoromethyl-benzylamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. For instance, 4-Difluoromethyl-benzylamine hydrochloride can inhibit MAOs, leading to increased levels of monoamine neurotransmitters, which are critical for mood regulation and other neurological functions .

Cellular Effects

The effects of 4-Difluoromethyl-benzylamine hydrochloride on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance neurotransmitter levels by inhibiting their degradation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 4-Difluoromethyl-benzylamine hydrochloride can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Difluoromethyl-benzylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its interaction with monoamine oxidases involves the formation of a stable complex that prevents the enzyme from degrading neurotransmitters. This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions .

Temporal Effects in Laboratory Settings

The effects of 4-Difluoromethyl-benzylamine hydrochloride can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to 4-Difluoromethyl-benzylamine hydrochloride has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of 4-Difluoromethyl-benzylamine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive functions. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more pronounced toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

属性

IUPAC Name |

[4-(difluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRJDURYHKFVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Difluoromethyl-benzylamine hydrochloride interact with lead iodide (PbI2) in the context of perovskite solar cells, and what are the downstream effects on device performance?

A1: The research paper [] demonstrates that 4-Difluoromethyl-benzylamine hydrochloride interacts with PbI2 during the perovskite precursor solution preparation. While the exact interaction mechanism isn't fully elucidated in the abstract, the presence of the compound leads to improved dispersion of PbI2 clusters. This improved dispersion likely results in a more homogenous perovskite film formation during the device fabrication process. The downstream effects of this interaction are a reported increase in both the efficiency and stability of the resulting perovskite solar cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)

![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)

![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)

![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)

![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)